molecular formula C10H12F3N3 B7785193 3-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)pentanenitrile

3-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)pentanenitrile

Cat. No.: B7785193
M. Wt: 231.22 g/mol
InChI Key: VESHRDIOBWQKEO-UHFFFAOYSA-N
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Description

3-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)pentanenitrile is a chemical compound that features a trifluoromethyl group, which is known for its significant role in pharmaceuticals, agrochemicals, and materials . The presence of the trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable component in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

This process can be achieved using various reagents and catalysts under controlled conditions . One common method involves the use of trifluoromethyl iodide (CF3I) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) and a suitable solvent like acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve large-scale radical trifluoromethylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as chromatography, is essential to obtain high-purity 3-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)pentanenitrile suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)pentanenitrile undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products Formed

Scientific Research Applications

3-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)pentanenitrile has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)pentanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and selectivity towards these targets . The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Trifluoromethyl)-1H-pyrazole
  • 5-Methyl-1H-pyrazole
  • 3-(Trifluoromethyl)-5-methyl-1H-pyrazole

Uniqueness

3-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)pentanenitrile is unique due to the presence of both the trifluoromethyl and pentanenitrile groups, which confer distinct chemical and physical properties. This combination enhances its stability, lipophilicity, and potential for diverse applications compared to similar compounds .

Properties

IUPAC Name

3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]pentanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3N3/c1-3-8(4-5-14)16-7(2)6-9(15-16)10(11,12)13/h6,8H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VESHRDIOBWQKEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC#N)N1C(=CC(=N1)C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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